molecular formula C57H52N6O5 B12799197 9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-((phenylmethyl)amino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-60-4

9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-((phenylmethyl)amino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Katalognummer: B12799197
CAS-Nummer: 134934-60-4
Molekulargewicht: 901.1 g/mol
InChI-Schlüssel: KKPDCQNFIFUXJX-SCDAOGTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-((phenylmethyl)amino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule with significant potential in various scientific fields. This compound belongs to the purine family, which is known for its biological importance, particularly in nucleic acids like DNA and RNA. The structure of this compound suggests it may have unique properties and applications due to its intricate arrangement of functional groups and substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of the desired product. The general synthetic route includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Attachment of the Arabinofuranosyl Group: This step involves the glycosylation of the purine core with a protected arabinofuranosyl donor. The reaction typically uses Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts.

    Introduction of the Methoxyphenyl and Diphenylmethyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and various protecting groups to ensure selective reactions.

    Final Deprotection and Purification: The final step involves the removal of protecting groups under acidic or basic conditions, followed by purification using chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing robust purification processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the arabinofuranosyl moiety. Reagents like sodium azide (NaN₃) and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: NaN₃, alkyl halides, and various bases like NaH or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may interact with nucleic acids and proteins, making it a potential candidate for studying DNA/RNA interactions and enzyme inhibition. Its structural similarity to nucleotides suggests it could be used in research on genetic regulation and replication.

Medicine

In medicine, the compound’s potential as a therapeutic agent is significant. It may exhibit antiviral, anticancer, or antimicrobial properties due to its ability to interfere with biological pathways

Eigenschaften

CAS-Nummer

134934-60-4

Molekularformel

C57H52N6O5

Molekulargewicht

901.1 g/mol

IUPAC-Name

(2R,3S,4S,5S)-4-(benzylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-52(64)50(58-36-40-18-8-3-9-19-40)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1

InChI-Schlüssel

KKPDCQNFIFUXJX-SCDAOGTMSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NCC1=CC=CC=C1)O

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.